XLogP3 Lipophilicity Balance: 4-(3-Bromo-4-methoxyphenyl)butanoic Acid versus Non‑brominated and Non‑methoxylated Analogs
The target compound exhibits an XLogP3 of 2.7, which is intermediate between the non‑brominated 4-(4‑methoxyphenyl)butanoic acid (XLogP3 = 2.3) and the non‑methoxylated 4-(4‑bromophenyl)butanoic acid (XLogP3 = 3.0). This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 46.5 Ų, places it in a favorable region for both membrane permeability and aqueous solubility, an advantage over the more lipophilic bromo‑only analog (TPSA 37.3 Ų) that may exhibit reduced solubility [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2.7; TPSA = 46.5 Ų |
| Comparator Or Baseline | 4-(4‑Methoxyphenyl)butanoic acid: XLogP3 = 2.3, TPSA = 46.5 Ų; 4-(4‑Bromophenyl)butanoic acid: XLogP3 = 3.0, TPSA = 37.3 Ų |
| Quantified Difference | XLogP3 difference of +0.4 vs. non‑brominated analog and –0.3 vs. non‑methoxylated analog; TPSA difference of +9.2 Ų vs. bromo‑only analog |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem 2025 release) |
Why This Matters
For procurement decisions, a compound with balanced logP and higher TPSA offers a wider formulation window and better solubility, reducing the risk of compound attrition in early‑stage drug discovery.
- [1] PubChem Compound Summary for CID 22559011, XLogP3 = 2.7, TPSA = 46.5 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/22559011 (accessed 2026‑05‑02) View Source
- [2] PubChem Compound Summary for CID 252732 (XLogP3 = 3.0, TPSA = 37.3 Ų) and CID 78280 (XLogP3 = 2.3, TPSA = 46.5 Ų). https://pubchem.ncbi.nlm.nih.gov/compound/252732; https://pubchem.ncbi.nlm.nih.gov/compound/78280 (accessed 2026‑05‑02) View Source
